2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one
Overview
Description
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one is a useful research chemical . It is also known as 2-benzyloctahydrocyclohepta[c]pyrrol-4(1H)-one .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H21NO/c18-16-9-5-4-8-14-11-17 (12-15 (14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The molecular weight of this compound is 243.35 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Reactions :
- Abe et al. (1990) explored the synthesis and reactions of related cyclohepta[b]pyrroles, leading to novel compounds with potential applications in various fields of chemistry (Abe, Ishikawa, Hayashi, & Miura, 1990).
Anti-Hepatitis C Virus Agents :
- Kaushik-Basu et al. (2016) reported the discovery of bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one scaffolds as a new chemotype with anti-HCV activity, indicating potential therapeutic applications (Kaushik-Basu et al., 2016).
Catalyzed Alkylation and Benzylation :
- Wiest, Poethig, and Bach (2016) utilized pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization, suggesting its use in synthetic chemistry for the development of complex molecules (Wiest, Poethig, & Bach, 2016).
Photo-Antiproliferative Activity :
- Spanò et al. (2017) synthesized pyrrolo[c]pyrrolines with potential as photosensitizing agents, demonstrating significant cytotoxic effects upon photoactivation, which could be harnessed for therapeutic purposes (Spanò et al., 2017).
Synthesis of Cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones :
- Abe (1987) worked on the synthesis of cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, expanding the range of heterocyclic compounds available for research and potential applications (Abe, 1987).
Carbon-13 NMR Study :
- Ohnmacht et al. (1983) conducted a detailed study of carbon-13 NMR shifts in related pyrrole derivatives, providing insights important for chemical analysis and identification (Ohnmacht, Draper, Dedinas, Loftus, & Wong, 1983).
Synthetic Photochemistry :
- Tian et al. (1989) explored the synthetic photochemistry of cyclohepta[b]pyrrol-2(1H)-ones, contributing to the understanding of the photochemical behavior of similar compounds (Tian, Mori, Takeshita, Higashi, & Yamaguchi, 1989).
Dopamine D3 Receptor Affinity :
- Boyfield et al. (1997) synthesized pyrrole derivatives with high affinity for the dopamine D3 receptor, indicating potential applications in neuropharmacology (Boyfield et al., 1997).
Synthesis of Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives :
- Yarmolchuk et al. (2011) developed practical syntheses of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, proposing them as a scaffold for compound libraries in drug discovery (Yarmolchuk et al., 2011).
Novel Synthesis Strategies :
- Kharaneko and Bogza (2013) developed a novel method for preparing pyrrolo[3,4-d][1,2]diazepines, expanding the toolkit for synthesizing heterocyclic compounds (Kharaneko & Bogza, 2013).
Safety and Hazards
The compound has been classified with the signal word “Danger”. It has hazard statements H302, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16-9-5-4-8-14-11-17(12-15(14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMTUHDOBCRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2CN(CC2C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.